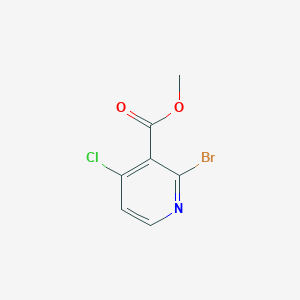
Methyl 2-bromo-4-chloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-bromo-4-chloronicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It is used in various chemical reactions and has a molecular weight of 250.48 .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2-chloro-3-picolinic acid and methanol. Thionyl chloride is added under an ice bath, and the mixture is stirred and heated to reflux for 8 hours .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 . This indicates that the molecule consists of a methyl group (CH3) attached to a 2-bromo-4-chloronicotinate group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 250.48 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is available in liquid, solid, or semi-solid form .科学的研究の応用
Emission and Environmental Impact
- Emission from Biomass Burning : Research highlights the significant emission of methyl bromide from biomass burning, indicating its role in stratospheric bromine contribution and ozone layer depletion. This understanding points towards the environmental impact assessment of halogenated compounds including those similar to "Methyl 2-bromo-4-chloronicotinate" (Man� & Andreae, 1994).
Alternatives and Soil Fumigation
- Chemical Alternatives for Pre-plant Soil Fumigation : The research discusses alternatives to methyl bromide for pre-plant soil fumigation, such as chloropicrin and 1,3-dichloropropene. These alternatives provide significant control of plant pathogens but lack the versatility of methyl bromide, highlighting the ongoing search for effective replacements (Duniway, 2002).
Pesticide and Quarantine Uses
- Alternatives to Methyl Bromide Treatments : The study reviews various alternatives to methyl bromide for controlling pests in stored products and for quarantine purposes. The alternatives explored include physical control methods and chemical fumigants like phosphine and sulfuryl fluoride, indicating a shift towards integrated pest management and environmentally friendly options (Fields & White, 2002).
Research on Alternatives
- USDA-ARS Research on Alternatives : This research presents an overview of alternatives to methyl bromide for both pre-plant and post-harvest pest control, focusing on the development of integrated management systems that include chemical, genetic, and cultural control measures (Schneider et al., 2003).
Safety and Hazards
“Methyl 2-bromo-4-chloronicotinate” is classified under the GHS07 hazard class . The compound carries a warning signal word, and its hazard statements include H302 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .
作用機序
Mode of Action
It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators . This suggests that Methyl 2-bromo-4-chloronicotinate may interact with its targets to induce changes in cellular processes, potentially involving vasodilation or other mechanisms.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that this compound could potentially influence similar biochemical pathways.
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Result of Action
Based on the potential vasodilatory effects of similar compounds , it’s possible that this compound could induce changes in blood flow or other cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability is affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Other environmental factors, such as pH or the presence of other chemicals, could also potentially influence the compound’s action and efficacy.
特性
IUPAC Name |
methyl 2-bromo-4-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSQDHCCSZHVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



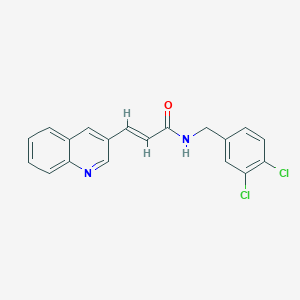
![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)
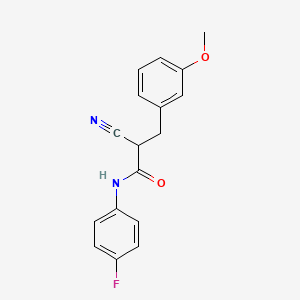
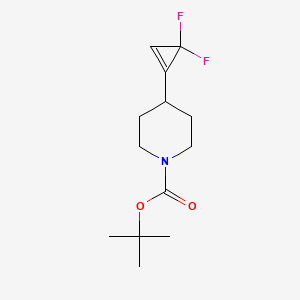
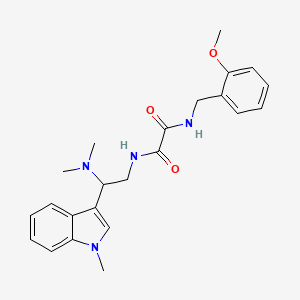

![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)
![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)
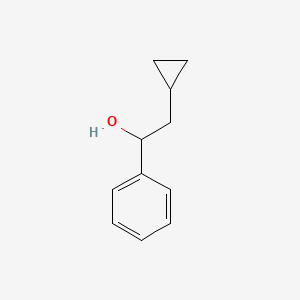
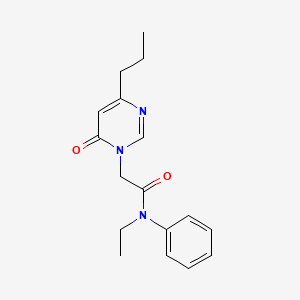

![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)